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Compound of Interest

2-Fluoro-3-
Compound Name: _
(trifluoromethyl)benzophenone

Cat. No.: B1302124

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals on the synthesis, characterization, and application of --INVALID-
LINK--methanone. The document provides not only procedural details but also the underlying
scientific rationale for experimental choices, ensuring both accuracy and practical utility.

Introduction and Strategic Importance

--INVALID-LINK--methanone is a substituted benzophenone, a class of compounds that form
the structural core of numerous biologically active molecules and functional materials.[1][2] The
strategic placement of both a fluorine atom and a trifluoromethyl (-CF3) group on one of the
phenyl rings makes this molecule a particularly valuable building block in modern medicinal
chemistry.

The incorporation of fluorine-containing groups is a cornerstone strategy in drug design, known
to significantly enhance critical pharmacokinetic and pharmacodynamic properties.[3][4] The
trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability,
modulate lipophilicity, and improve a compound's binding affinity to biological targets.[5][6] Its
strong electron-withdrawing nature can also alter the pKa of nearby functional groups,
influencing bioavailability.[3] This guide elucidates the essential technical details of this
compound, providing a foundation for its effective use in research and development.

Chemical Identity and Nomenclature
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Accurate identification is critical for regulatory compliance, procurement, and scientific
communication. The compound is unambiguously defined by the following identifiers.

Identifier Value Source

IUPAC Name --INVALID-LINK--methanone [718]
2-Fluoro-3-

Common Name ) [71191[10]
(trifluoromethyl)benzophenone

CAS Number 207853-70-1 [7181[11]

Molecular Formula C14HsF4O [71[81I9]

Molecular Weight 268.21 g/mol [8][9]
QNEOCRQLKSEYEM-

InChliKey [81[12]

UHFFFAOYSA-N

_ C1=CC=C(C=C1)C(=0)C2=C(
Canonical SMILES [12]
C(=CC=C2)C(F)(F)F)F

Physicochemical Properties

Understanding the physical properties of a compound is paramount for designing experiments,
including reaction setup, purification, and formulation.

Property Value Notes
Physical State Liquid 9]
Density 1.32 g/cm3 [8]
Boiling Point 121°C @ 1 mmHg [8]
Flash Point >110°C (>230°F) [8]
Refractive Index 1.5265 [8]
Chemical Stability Reported to be air sensitive 9]
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Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing benzophenone derivatives is the
Friedel-Crafts acylation.[13] This electrophilic aromatic substitution reaction provides a robust
route to forming the central carbon-carbonyl bond. The proposed synthesis involves the
reaction of benzene with 2-fluoro-3-(trifluoromethyl)benzoyl chloride, activated by a Lewis acid
catalyst.

Synthesis Workflow Diagram

The overall process can be visualized as a multi-step workflow from starting materials to the
purified final product.
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Step 1: Reaction Setup

Benzene
2-Fluoro-3-(trifluoromethyl)benzoyl Chloride AT AEE

Add Catalyst
(Portion-wise)

2: Reaction

Stirring under Inert Atmosphere
(Exothermic, HCI gas evolution)

After completion

Step 3: Workup & Purification

(Quench with HCI/Ice]
[Organic Extraction (e.g., DCM)]

Wash with Brine

( Dry over Naz2SOa4 ]

Solvent Removal

Vacuum Distillation

Step 4: Final Product

Purified 2-Fluoro-3-(trifluoromethyl)benzophenone

Click to download full resolution via product page

Caption: General workflow for Friedel-Crafts acylation synthesis.
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Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous

transformations.[13]

Reagent Preparation: In a fume hood, charge a dry, three-neck round-bottom flask equipped
with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet
(to vent HCI), with anhydrous aluminum chloride (AICIs, 1.1 eq.) and an inert solvent such as
dichloromethane (DCM).

Acyl Chloride Addition: Dissolve 2-fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in DCM
and add it dropwise to the stirred AICIs suspension.

Benzene Addition: Add benzene (1.5-2.0 eq.) to the dropping funnel and introduce it slowly to
the reaction mixture. The reaction is exothermic; maintain the temperature using an ice bath
as needed.

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing
concentrated hydrochloric acid to quench the reaction and decompose the aluminum
complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and
extract the aqueous layer two more times with DCM.

Washing and Drying: Combine the organic layers and wash sequentially with 2M HCI, water,
and saturated brine. Dry the organic phase over anhydrous sodium sulfate (NazSOa).

Purification: Filter off the drying agent and remove the solvent under reduced pressure using
a rotary evaporator. The crude product, a liquid, should be purified by vacuum distillation to
yield the final product.[8]

Reaction Mechanism
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The efficacy of the Friedel-Crafts acylation hinges on the generation of a highly electrophilic
acylium ion by the Lewis acid catalyst. This powerful electrophile is then attacked by the
electron-rich 1t-system of the benzene ring.

Mechanism Steps

AlICl3 Benzene Ring (CeHe) [AICL]- assists AICls + HCI
\ HS\ Sigma Complex H/
enzene . -H*
[R-COCF[AICK- —— 2 (Areniumlon) ————— o o.CoHs

R-cO-Cl — FAICE 5

(Acylium lon Complex) (Benzophenone)

Click to download full resolution via product page

Caption: Simplified mechanism of Friedel-Crafts acylation.

Analytical Characterization

Validation of the product's identity and purity is achieved through a combination of
spectroscopic techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum will show complex multiplets in the aromatic region (~7.2-7.8
ppm). The protons on the unsubstituted phenyl ring will appear as distinct multiplets from
those on the substituted ring.

o 13C NMR: A characteristic signal for the carbonyl carbon will appear downfield (~195 ppm).
The aromatic region will show multiple signals, with carbons bonded to fluorine exhibiting
C-F coupling (doublets). The CFs carbon will appear as a quartet due to C-F coupling.

o 19F NMR: Two distinct signals are expected: one for the single fluorine atom on the ring
and another for the -CFs group, each with its own characteristic chemical shift and
coupling pattern.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=0
(carbonyl) stretch is expected in the region of 1660-1680 cm~1. Additional bands
corresponding to C-F stretching and aromatic C-H and C=C bonds will also be present.

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M*)
peak at m/z = 268.21. Characteristic fragmentation patterns for benzophenones, such as the
loss of the phenyl group (CeHs) or the substituted phenyl group, would be expected to
confirm the structure.

Applications in Drug Development and Research

The title compound is not an active pharmaceutical ingredient (API) itself but rather a
sophisticated molecular scaffold or intermediate. Its value lies in the unique combination of its
functional groups.

Metabolic Stability: The trifluoromethyl group is resistant to metabolic oxidation by
cytochrome P450 enzymes.[5] Incorporating this moiety into a drug candidate can block
potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.

Modulation of Physicochemical Properties: The -CFs group is highly lipophilic, which can
enhance a molecule's ability to cross cellular membranes.[3][5] This property is critical for
drugs targeting the central nervous system or requiring good oral absorption. For instance,
the antidepressant Fluoxetine owes much of its efficacy to the brain-penetrating properties
conferred by its trifluoromethyl group.[4][5]

Enhanced Target Binding: The strong dipole moment and electron-withdrawing nature of the
C-F bonds can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with
amino acid residues in a protein's active site, potentially increasing binding affinity and drug
potency.[5]

Safety and Handling

Based on available safety data, 2-Fluoro-3-(trifluoromethyl)benzophenone requires careful
handling in a laboratory setting.

e Hazard Classifications:
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o Causes skin irritation (H315).[9]
o Causes serious eye irritation (H319).[9]

o May cause respiratory irritation (H335).[9]

e Handling Precautions:

[¢]

Work in a well-ventilated fume hood.

o

Wear appropriate Personal Protective Equipment (PPE), including nitrile rubber gloves
(EN 374), safety goggles, and a lab coat.[9]

[¢]

Avoid breathing vapors or mist.

[e]

The compound is reported to be air sensitive; consider handling under an inert
atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.[9]

e Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

--INVALID-LINK--methanone is a high-value chemical intermediate with significant potential in
the field of drug discovery and materials science. Its synthesis via Friedel-Crafts acylation is a
robust and well-understood process. The strategic inclusion of both fluoro and trifluoromethyl
substituents provides a powerful tool for medicinal chemists to fine-tune the properties of new
molecular entities, addressing challenges such as metabolic instability and target affinity. This
guide provides the foundational knowledge required for the effective and safe utilization of this
versatile compound in advanced scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://royalsocietypublishing.org/rsos/article/5/5/171771/94090/Synthesis-of-4-substituted-ethers-of-benzophenone
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra02797c
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra02797c
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458641/
https://www.mdpi.com/2227-9717/10/10/2054
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://www.hovione.com/knowledge-center/article/drug-design-strategies-modes-action-synthesis-and-industrial-challenges-behind-trifluoromethylated-new-chemical-entities
https://www.hovione.com/knowledge-center/article/drug-design-strategies-modes-action-synthesis-and-industrial-challenges-behind-trifluoromethylated-new-chemical-entities
https://www.pschemicals.com/index.php?p=product&CAS_nr=207853-70-1&id=775641
https://www.fishersci.fi/shop/products/2-fluoro-3-trifluoromethyl-benzophenone-97/p-7045373
https://www.fishersci.fi/shop/products/2-fluoro-3-trifluoromethyl-benzophenone-97/p-7045373
https://www.fishersci.ie/store/msds?partNumber=11308455&countryCode=IE&language=en
https://www.chemsrc.com/en/cas/207853-70-1_508905.html
https://m.chemicalbook.com/ChemicalProductProperty_IN_CB7116654.htm
https://m.chemicalbook.com/ChemicalProductProperty_IN_CB7116654.htm
https://pubchemlite.lcsb.uni.lu/e/compound/2737552
https://www.benchchem.com/pdf/Synthesis_of_2_Bromo_3_fluoro_5_methylbenzophenone_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1302124#iupac-name-for-2-fluoro-3-trifluoromethyl-benzophenone
https://www.benchchem.com/product/b1302124#iupac-name-for-2-fluoro-3-trifluoromethyl-benzophenone
https://www.benchchem.com/product/b1302124#iupac-name-for-2-fluoro-3-trifluoromethyl-benzophenone
https://www.benchchem.com/product/b1302124#iupac-name-for-2-fluoro-3-trifluoromethyl-benzophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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